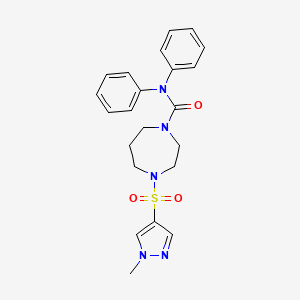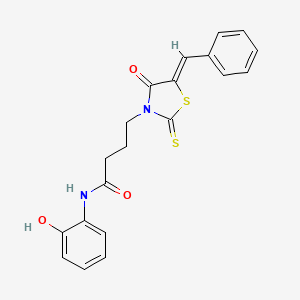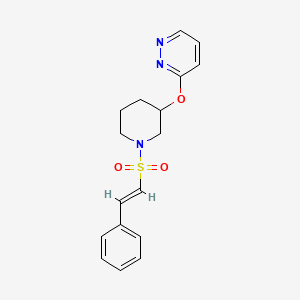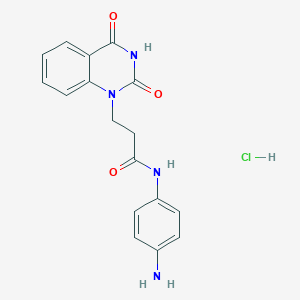![molecular formula C19H17N7O2S B2498665 4-oxo-3-(1-(2-fenil-2H-1,2,3-triazol-4-carbonil)piperidin-4-il)tieno[3,2-d][1,2,3]triazin-4(3H)-ona CAS No. 2034512-88-2](/img/structure/B2498665.png)
4-oxo-3-(1-(2-fenil-2H-1,2,3-triazol-4-carbonil)piperidin-4-il)tieno[3,2-d][1,2,3]triazin-4(3H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Este compuesto ha sido evaluado por sus propiedades antimicrobianas. Estudios in vitro demostraron una actividad antibacteriana significativa contra diversas cepas. Además, exhibió actividad antifúngica moderada. Los estudios de acoplamiento respaldaron aún más su potencia inhibitoria contra proteínas bacterianas y fúngicas .
- Aunque no se menciona explícitamente para este compuesto, los derivados de triazol relacionados han mostrado efectos neuroprotectores. Investigar su potencial como agente neuroprotector podría ser valioso, especialmente considerando las características estructurales del compuesto .
- Los derivados de piperidina, como la porción piperidinil en este compuesto, se han explorado por sus propiedades antiinflamatorias. Investigue si este compuesto exhibe efectos antiinflamatorios a través de ensayos o modelos relevantes .
- El andamiaje de 1,3,4-oxadiazol, presente en este compuesto, ha demostrado actividad anticancerígena. Considere evaluar sus efectos citotóxicos contra líneas celulares de cáncer o explorar su mecanismo de acción .
- Los benzotriazoles, estructuralmente relacionados con este compuesto, son conocidos inhibidores de la corrosión. Investigue si este compuesto puede proteger los metales de la corrosión en diversos entornos .
- Los derivados de benzotriazol tienen aplicaciones como compuestos fluorescentes. Explore si este compuesto exhibe propiedades de fluorescencia y su uso potencial en aplicaciones de imagen o detección .
Actividad Antimicrobiana
Propiedades Neuroprotectoras
Actividad Antiinflamatoria
Potencial Anticancerígeno
Inhibición de la Corrosión
Propiedades Fluorescentes
Mecanismo De Acción
Target of Action
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics .
Mode of Action
It is known that the important photophysical nature of triazole compounds is the transformation between the enol and keto forms after excited-state proton transfer .
Biochemical Pathways
Triazole compounds are known to be involved in excited-state proton transfer, which could potentially affect various biochemical pathways .
Result of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Most of the synthesized complexes of similar compounds exhibit excellent thermostability, with decomposition temperatures ranging from 312 to 334 °c .
Propiedades
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c27-18(16-12-20-26(22-16)14-4-2-1-3-5-14)24-9-6-13(7-10-24)25-19(28)17-15(21-23-25)8-11-29-17/h1-5,8,11-13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFFWNNMQJWLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)



![8-(naphthalene-1-sulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2498599.png)

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

